molecular formula C12H18ClNO3 B2796188 Ethyl 3-(2-aminopropoxy)benzoate hydrochloride CAS No. 2413904-20-6

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride

Cat. No.: B2796188
CAS No.: 2413904-20-6
M. Wt: 259.73
InChI Key: NOMAXEMRGFAMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-aminopropoxy)benzoate: Similar structure but without the hydrochloride group.

    3-(2-aminopropoxy)benzoic acid ethyl ester: Another closely related compound with similar properties.

Uniqueness

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and selectivity in various chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 3-(2-aminopropoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(7-10)16-8-9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDHPDRNZCKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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